molecular formula C17H19NO4 B12790944 4-(2-(Diethylamino)ethoxy)-7H-furo(3,2-g)chromen-7-one CAS No. 65799-69-1

4-(2-(Diethylamino)ethoxy)-7H-furo(3,2-g)chromen-7-one

Cat. No.: B12790944
CAS No.: 65799-69-1
M. Wt: 301.34 g/mol
InChI Key: YQWYIAAGSFGJFL-UHFFFAOYSA-N
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Description

4-(2-(Diethylamino)ethoxy)-7H-furo(3,2-g)chromen-7-one is a synthetic organic compound belonging to the class of furochromenes. This compound is characterized by its unique structure, which includes a furochromene core with a diethylaminoethoxy substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Diethylamino)ethoxy)-7H-furo(3,2-g)chromen-7-one typically involves the reaction of a furochromene derivative with diethylaminoethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(2-(Diethylamino)ethoxy)-7H-furo(3,2-g)chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The diethylaminoethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a furochromene derivative with a hydroxyl group, while reduction may produce a dihydrofurochromene compound.

Scientific Research Applications

4-(2-(Diethylamino)ethoxy)-7H-furo(3,2-g)chromen-7-one has been explored for various scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(Diethylamino)ethoxy)-7H-furo(3,2-g)chromen-7-one involves its interaction with specific molecular targets and pathways. The diethylaminoethoxy group may facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The furochromene core may also play a role in the compound’s overall biological effects.

Comparison with Similar Compounds

  • 4-(2,3-Dihydroxy-3-methylbutoxy)furo(3,2-g)chromen-7-one
  • 7-Amino-4-methylcoumarin
  • 2-(Diethylamino)ethanol

Comparison: Compared to similar compounds, 4-(2-(Diethylamino)ethoxy)-7H-furo(3,2-g)chromen-7-one is unique due to its specific substituent groups and the resulting chemical and biological properties. Its diethylaminoethoxy group distinguishes it from other furochromenes and coumarins, potentially offering different reactivity and applications.

Properties

CAS No.

65799-69-1

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

4-[2-(diethylamino)ethoxy]furo[3,2-g]chromen-7-one

InChI

InChI=1S/C17H19NO4/c1-3-18(4-2)8-10-21-17-12-5-6-16(19)22-15(12)11-14-13(17)7-9-20-14/h5-7,9,11H,3-4,8,10H2,1-2H3

InChI Key

YQWYIAAGSFGJFL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3

Origin of Product

United States

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